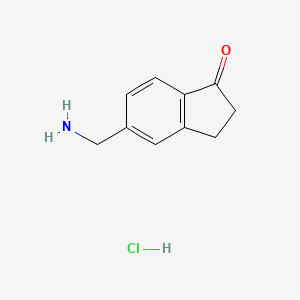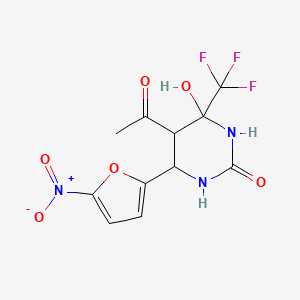![molecular formula C10H18LiNO5 B2771404 Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate CAS No. 2416219-22-0](/img/structure/B2771404.png)
Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium salts such as lithium carbonate (Li2CO3), lithium citrate, and lithium orotate are mood stabilizers . They are used in the treatment of bipolar disorder, since unlike most other mood altering drugs, they counteract both mania and depression . Lithium can also be used to augment other antidepressant drugs .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and reactivity. Lithium salts are typically white, crystalline solids that are soluble in water .Scientific Research Applications
Lithium Metal Batteries: Weak Solvent Electrolytes (WSE)
Lithium-ion batteries (LIBs) are essential for portable electronics and electric vehicles. However, the growth of lithium dendrites on the anode surface hinders their commercial viability. Traditional electrolytes use strong solvents to dissolve lithium salts, forming solid electrolyte interfaces (SEIs) rich in organic compounds. Unfortunately, these SEIs have poor conductivity and mechanical strength, failing to effectively suppress dendrite growth.
EN300-26679092: belongs to a class of weak solvent electrolytes (WSEs) that can form SEIs rich in inorganic components. These WSEs exhibit better compatibility with lithium metal. Researchers have designed four “4S” WSEs (single salt and single solvent) to study interface chemistry. Through molecular dynamics simulations, they found that symmetric tetrahydrofuran (THF) derivatives perform optimally in terms of solvent capacity and interface stability .
Molybdenum Disulfide (MoS2) Anodes
MoS2, a two-dimensional material, shows promise as an anode material for LIBs. Its layered structure allows for lithium insertion and extraction during charge and discharge cycles. Researchers have explored the synthesis, microstructure, and electrochemical performance of MoS2-based anodes. Understanding the relationships between synthesis methods, microstructure, and battery performance is crucial for optimizing MoS2 anodes .
Boosting Lithium Metal Anodes
Efforts to enhance lithium anode performance are ongoing. Researchers propose approaches to mitigate dendrite growth and improve electrode potential in lithium battery research. These strategies aim to enhance the stability and safety of lithium metal anodes, critical for advancing next-generation energy storage technologies .
Mechanism of Action
Target of Action
It is known to be used for the management of bipolar disorder and other psychiatric conditions . It is believed to interact with several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
The precise mechanism of action of Lithium cation as a mood-stabilizing agent is currently unknown . It’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
The compound affects several biochemical pathways. It is believed to increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . This suggests that it may have a role in the regulation of water balance in the body.
Pharmacokinetics
It is known that lithium salts are used in therapy, primarily lithium carbonate, where the outer electron of li is completely transferred to the anion to form the li+ cation .
Result of Action
It is known that lithium salts are mood stabilizers, counteracting both mania and depression . This suggests that the compound may have a significant impact on neuronal function and mood regulation.
Safety and Hazards
properties
IUPAC Name |
lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFNKHYINRQJE-FJXQXJEOSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CCC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18LiNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)
![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)
![3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2771327.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)
![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2771341.png)

